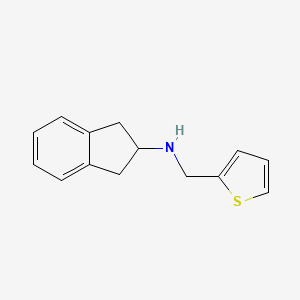

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine

Description

N-(Thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a bicyclic amine derivative featuring a 2,3-dihydroindenyl core substituted with a thiophen-2-ylmethyl group. This structure combines the rigidity of the indenyl scaffold with the electronic and steric effects of the sulfur-containing thiophene moiety. The compound’s design leverages the indenyl group’s conformational stability and the thiophene’s aromaticity, which may enhance binding to biological targets such as receptors or enzymes .

Properties

Molecular Formula |

C14H15NS |

|---|---|

Molecular Weight |

229.34 g/mol |

IUPAC Name |

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C14H15NS/c1-2-5-12-9-13(8-11(12)4-1)15-10-14-6-3-7-16-14/h1-7,13,15H,8-10H2 |

InChI Key |

XXIPRPBXMPLBMS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with thiophen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the indane or thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the indane or thiophene rings.

Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Scientific Research Applications

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is used in medicinal chemistry. Research indicates that it exhibits significant biological activity and has been studied for its potential as an antidepressant and neuroprotective agent. The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Related Compounds

The table below shows the structural characteristics and unique features of compounds related to this compound hydrochloride:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-indene | Bicyclic structure without substituents | Base structure for many derivatives |

| N-methyl-2,3-dihydro-1H-indene amine hydrochloride | Methyl group on nitrogen | Variation in side chain affects biological activity |

| 5-amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro | Contains an amino group at position 5 | Potentially different pharmacological properties |

| N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-indene amine hydrochloride | Specific thiophene substitution | May confer unique interactions within biological systems compared to other indene derivatives |

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is not well-characterized. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

A. Indenyl vs. Pyrimidine/Pyrrolidine Scaffolds

- Target Compound : The 2,3-dihydroindenyl core provides a rigid, planar structure that may favor π-π stacking interactions in biological systems.

- This modification shifts activity toward pyrimidine-based targets, with reported applications as radioligands .

- Pyrrolidine Derivatives : describes a pyrrolidine scaffold with a thiophen-2-ylmethyl group, emphasizing the versatility of this substituent in modulating pharmacokinetic properties such as blood-brain barrier penetration .

B. Substituent Effects on the Indenyl Core

- This derivative is a key intermediate in indacaterol synthesis, highlighting the role of alkyl substituents in optimizing drug-like properties .

- Hydroxy-Substituted Indenyl () : A hydroxy group at the 2-position enhances hydrogen-bonding capacity, critical for aggrecanase inhibition. This contrasts with the thiophene substituent, which prioritizes lipophilicity and aromatic interactions .

Key Observations :

- The naphthalen-2-yl group in DL5016 confers high CAR agonist activity, whereas the thiophen-2-ylmethyl group in the target compound may prioritize different receptor interactions (e.g., sulfur-mediated binding) .

- Ethyl substituents () improve synthetic yield (49% overall) but reduce polarity compared to heterocyclic substituents .

Biological Activity

N-(thiophen-2-ylmethyl)-2,3-dihydro-1H-inden-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a bicyclic indene structure with a thiophene moiety, this compound has been explored for various pharmacological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 239.80 g/mol. It is often encountered in the form of its hydrochloride salt, which enhances its solubility in biological systems. The presence of the thiophene ring is significant as it contributes to the compound's reactivity and potential interactions with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Indene Moiety | Bicyclic structure |

| Thiophene Group | Enhances biological activity |

| Functional Groups | Amine and thiophene derivatives |

Antidepressant and Neuroprotective Effects

Preliminary studies indicate that this compound exhibits antidepressant and neuroprotective properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction is crucial for modulating mood and cognitive functions.

Table 1: Biological Activities of this compound

The proposed mechanism of action involves the modulation of neurotransmitter uptake mechanisms. Studies suggest that the compound may enhance serotonin levels in the synaptic cleft, thereby improving mood regulation. Additionally, its neuroprotective effects may arise from its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Indene Derivative : Starting from commercially available indene derivatives.

- Thiophene Attachment : Utilizing thiophene derivatives to introduce the thiophene ring through nucleophilic substitution.

- Hydrochloride Salt Formation : Enhancing solubility for biological testing.

Synthetic Route Overview

| Step | Reagents/Conditions |

|---|---|

| Indene Formation | Indene derivatives |

| Thiophene Substitution | Thiophene derivatives |

| Hydrochloride Salt Formation | Hydrochloric acid |

Study 1: Antidepressant Activity Evaluation

In a controlled study involving rodent models, this compound was administered to assess its antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.

Study 2: Neuroprotection Against Oxidative Stress

Another study evaluated the neuroprotective effects of this compound in vitro using neuronal cell lines subjected to oxidative stress induced by hydrogen peroxide. The compound demonstrated a dose-dependent increase in cell viability and a decrease in markers of oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.